molecular formula C20H14N4S B1621910 4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile CAS No. 85460-34-0

4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile

Cat. No.: B1621910
CAS No.: 85460-34-0
M. Wt: 342.4 g/mol
InChI Key: QPGXAGXIJHJYMA-UHFFFAOYSA-N
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Description

4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile is a complex heterocyclic compound that has garnered attention in various fields of scientific research

Preparation Methods

The synthesis of 4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-b][1,3]benzothiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the core structure.

    Introduction of Amino and Methylphenyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the methylphenyl group can be added via Friedel-Crafts alkylation or similar methods.

    Formation of Dicarbonitrile Groups: The dicarbonitrile groups are typically introduced through reactions involving malononitrile or similar reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of 4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-Amino-2-p-tolyl-2H-9-thia-4a-aza-fluorene-1,3-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a valuable compound for research and development in multiple scientific fields.

Properties

CAS No.

85460-34-0

Molecular Formula

C20H14N4S

Molecular Weight

342.4 g/mol

IUPAC Name

1-amino-3-(4-methylphenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile

InChI

InChI=1S/C20H14N4S/c1-12-6-8-13(9-7-12)18-14(10-21)19(23)24-16-4-2-3-5-17(16)25-20(24)15(18)11-22/h2-9,18H,23H2,1H3

InChI Key

QPGXAGXIJHJYMA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(N3C4=CC=CC=C4SC3=C2C#N)N)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N3C4=CC=CC=C4SC3=C2C#N)N)C#N

Origin of Product

United States

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